![molecular formula C11H22O4 B3052543 Glyceryl 2-caprylate CAS No. 4228-48-2](/img/structure/B3052543.png)
Glyceryl 2-caprylate
Overview
Description
Glyceryl 2-caprylate, also known as glycerin monocaprylate or glycerol monocaprylate, is a compound that combines glycerin and a fatty acid from coconut . It is used for its emollient and emulsifier properties . As an emollient, it helps hydrate your skin by creating a barrier on your skin to trap moisture in, helping to keep your skin soft and smooth .
Synthesis Analysis
Polyglyceryl-10 caprylates, which are similar to glyceryl 2-caprylate, are synthesized by the esterification reaction between polyglycerin-10 and caprylic acid .Molecular Structure Analysis
Glyceryl 2-caprylate has a molecular formula of C11H22O4 . Its average mass is 218.290 Da and its monoisotopic mass is 218.151810 Da .Physical And Chemical Properties Analysis
Glyceryl 2-caprylate has a density of 1.0±0.1 g/cm³, a boiling point of 352.9±22.0 °C at 760 mmHg, and a flash point of 129.5±15.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . It has a polar surface area of 67 Ų and a molar volume of 209.0±3.0 cm³ .Scientific Research Applications
Preservative Booster in Cosmetics
Glyceryl 2-caprylate serves as a multifunctional ingredient in cosmetics. Notably, it acts as a natural preservative , effectively inhibiting the growth of bacteria, yeasts, and molds. Beyond its preservative role, it also functions as an emollient , enhancing skin softness, and as an emulsifier , aiding in the formulation of stable cosmetic products .
Skin Penetration Enhancer
Glyceryl 2-caprylate enhances the penetration of other active ingredients into the skin. As a result, it contributes to the efficacy of cosmetic products by facilitating the delivery of beneficial compounds .
Mechanism of Action
Target of Action
Glyceryl 2-caprylate, also known as glyceryl caprylate, primarily targets microorganisms in cosmetic products .
Mode of Action
Glyceryl 2-caprylate exhibits a broad spectrum of antimicrobial activity . It interacts with the microorganisms present in cosmetic products, inhibiting their growth and proliferation . This helps to extend the shelf life of the products and ensures the safety of users .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of microorganisms, thereby preventing their growth
Pharmacokinetics
Glyceryl 2-caprylate is also used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It improves the poor permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery
Result of Action
The primary result of glyceryl 2-caprylate’s action is the inhibition of microorganism growth in cosmetic products . This extends the products’ shelf life and ensures user safety . In the context of oral peptide pharmaceuticals, glyceryl 2-caprylate enhances the permeability of peptides through the intestinal epithelium, improving their oral delivery .
Action Environment
The action of glyceryl 2-caprylate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific microorganisms present in a cosmetic product . Additionally, the effectiveness of glyceryl 2-caprylate as a permeation enhancer may be affected by factors such as the pH of the gastrointestinal tract
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZDYFWLWAFJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195104 | |
Record name | Glyceryl 2-caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl 2-caprylate | |
CAS RN |
4228-48-2 | |
Record name | Glyceryl 2-caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 2-caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8TCW8DUW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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